Fmoc-Lys(5-FAM)-OH

Beschreibung

Contextualizing Fmoc-Lys(5-FAM)-OH within Fluorescent Amino Acid Derivatives

Fluorescent amino acids (FlAAs) are modified versions of natural amino acids that contain a fluorophore—a chemical group that emits light upon exposure to a specific wavelength. While some naturally occurring amino acids like tryptophan exhibit intrinsic fluorescence, their practical use is often limited by poor optical properties. rsc.org To overcome these limitations, researchers have developed a wide array of unnatural fluorescent amino acids. rsc.org These synthetic analogues are invaluable tools in chemical biology, as they can be incorporated into peptides and proteins to act as probes for studying biological processes without significantly disrupting the molecule's native structure and function. acs.org

This compound is a prominent example of such an unnatural fluorescent amino acid derivative. Its structure is composed of three key components:

L-lysine: The core amino acid framework.

5-Carboxyfluorescein (B1664652) (5-FAM): A widely used fluorophore covalently attached to the epsilon-amino group (Nε) of the lysine (B10760008) side chain.

9-Fluorenylmethoxycarbonyl (Fmoc): A protecting group attached to the alpha-amino group (Nα) of the lysine. This group is crucial for its application in peptide synthesis.

The combination of these components results in a molecule primed for specific applications in peptide chemistry and biological imaging.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem CID 91811004. nih.gov

Significance of this compound as a Building Block in Advanced Biochemical and Biological Research

The primary significance of this compound lies in its function as a specialized building block for solid-phase peptide synthesis (SPPS). SPPS is a cornerstone technique that allows for the stepwise construction of custom peptide chains. The Fmoc protecting group on the alpha-amino position of this compound is fundamental to this process, as it prevents unintended reactions at this site while the peptide chain is being elongated.

This "building block" approach enables the site-specific incorporation of the 5-FAM fluorophore into any desired position within a peptide sequence. nih.gov This precision is a major advantage over non-specific labeling methods and is critical for the design of sophisticated molecular probes.

A key application of this is the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates. nih.govpeptide.com In a typical FRET substrate designed to measure enzyme activity, this compound is incorporated as the fluorescent donor. aatbio.com Another amino acid in the sequence is labeled with a "quencher" molecule. When the peptide is intact, the quencher is in close proximity to the 5-FAM fluorophore and suppresses its fluorescent signal. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This allows for the real-time, quantitative monitoring of enzyme activity. nih.gov

Overview of Key Research Domains Utilizing this compound

The principal research domain for this compound is in the development of assays for studying enzyme kinetics, with a particular focus on proteases. nih.gov

A well-documented application is the synthesis of FRET-based substrates for assaying the activity of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and disease processes. peptide.com In one study, researchers synthesized triple-helical peptide (THP) substrates, which mimic the structure of collagen, to investigate the activity of MMP-1, MMP-13, and MT1-MMP. nih.govpeptide.com They incorporated this compound as the fluorophore and paired it with Fmoc-Lys(Dabcyl)-OH, where Dabcyl acts as the quencher. nih.gov

Research findings indicate that the combination of 5-FAM as the fluorophore and Dabcyl as the quencher can create highly sensitive substrates. nih.gov For MMP-1 and MMP-13, these substrates were hydrolyzed more rapidly and showed greater sensitivity compared to substrates using the alternative Mca/Dnp FRET pair. nih.gov This highlights the utility of this compound in creating optimized tools for specific enzymatic assays. Beyond MMPs, this building block is used more broadly for protein analysis and research where fluorescently labeled peptides are required. ambeed.com

Table 2: Summary of Research Applications for this compound

Table of Mentioned Compounds

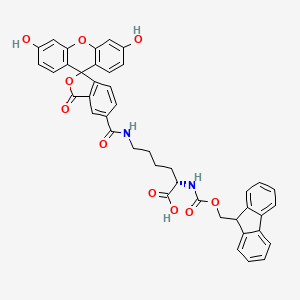

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGWQSWIFPNCB-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Fmoc Lys 5 Fam Oh

Copper Complexation Method for Regioselective Synthesis

The copper complexation method offers a robust strategy for achieving high regioselectivity in the functionalization of lysine (B10760008). This approach leverages the ability of copper ions to selectively coordinate with the α-amino and α-carboxylate groups of lysine, thereby masking the α-amino group and leaving the ε-amino group available for chemical modification google.comznaturforsch.comresearchgate.net.

Mechanistic Principles of Copper-Mediated Protection of Lysine's α-Amino Group

The core principle of this method involves the formation of a stable copper complex with lysine. Typically, lysine is treated with a copper salt, such as copper(II) carbonate or copper(II) chloride, in an aqueous solution, often under basic conditions (e.g., using NaOH) nih.govgoogle.com. The copper(II) ion forms a chelate ring by coordinating with the α-amino group and the α-carboxylate group of lysine. This coordination effectively shields the α-amino group, preventing it from participating in subsequent reactions. The resulting copper-lysine complex renders the ε-amino group of the lysine side chain the primary site for electrophilic attack or conjugation znaturforsch.com. This selective protection is critical for ensuring that the 5-FAM moiety is exclusively attached to the desired ε-amino position.

Conjugation of 5-FAM to ε-Amino Group via Carbodiimide (B86325) Chemistry (e.g., EDC/NHS)

Once the α-amino group is protected via copper complexation, the ε-amino group is ready for conjugation with the fluorophore, 5-FAM. This is commonly achieved using carbodiimide chemistry, specifically employing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) nih.govnih.govnanopartz.comthermofisher.com.

The mechanism involves the activation of the carboxyl group of 5-FAM by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then typically stabilized by NHS, which reacts with it to form an NHS ester. This NHS ester is more stable and less prone to hydrolysis than the O-acylisourea, making it an excellent intermediate for subsequent reactions. The ε-amino group of the copper-protected lysine then acts as a nucleophile, attacking the activated carboxyl group of the 5-FAM-NHS ester. This nucleophilic attack results in the formation of a stable amide bond, covalently linking the 5-FAM moiety to the ε-amino group of lysine, while releasing the NHS leaving group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at a controlled pH, often around 6-7, to optimize the carbodiimide coupling efficiency nih.govnih.govthermofisher.com.

Fmoc Protecting Group Installation and Deprotection Considerations

Following the successful conjugation of 5-FAM to the ε-amino group, the copper complex must be disrupted to liberate the α-amino group. This is usually achieved by treatment with reagents that can effectively remove the copper ions, such as hydrogen sulfide (B99878) or by chelation with other agents. Once the copper is removed, the α-amino group is exposed and can then be protected with the Fmoc group. This is typically accomplished by reacting the deprotected lysine derivative with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-Cl under mild basic conditions (e.g., using sodium carbonate) in a suitable solvent system (e.g., dioxane/water) nih.gov.

The Fmoc group is a base-labile protecting group, commonly employed in solid-phase peptide synthesis (SPPS). Its installation is a critical step, ensuring the α-amino group is protected during subsequent peptide chain elongation. During SPPS, the Fmoc group is selectively removed using a secondary amine, most commonly a solution of piperidine (B6355638) in DMF. This deprotection step regenerates the free α-amino group, allowing the next Fmoc-protected amino acid to be coupled to the growing peptide chain researchgate.net.

Optimization of Reaction Conditions and Yields

Optimization of the copper complexation method is crucial for achieving high yields and purity. Key parameters include the stoichiometry of reagents, reaction temperature, solvent choice, and reaction time. For instance, the copper complexation step itself can achieve high complexation rates (90–95%) . The subsequent 5-FAM conjugation using EDC/NHS typically proceeds with an 85–88% conversion rate . The final Fmoc protection step, followed by purification, can yield Fmoc-Lys(5-FAM)-OH with reported yields of 78–82% and a purity exceeding 95% after purification by reverse-phase high-performance liquid chromatography (RP-HPLC) . Careful control over reaction conditions, including pH and the order of addition of reagents, is essential to minimize side reactions and maximize the yield of the desired product.

Table 1: Typical Reaction Conditions and Outcomes for Copper Complexation Method

| Step | Reagents/Conditions | Purpose | Typical Yield/Purity (approx.) | References |

| Copper Complexation | CuCl₂, NaOH, aqueous solution | α-amino group protection | 90–95% complexation | |

| 5-FAM Conjugation | 5-FAM, EDC, NHS, DMF, pH 6–7 | ε-amino group labeling | 85–88% conversion | nih.gov |

| Copper Complex Removal | H₂S or other chelating agents | Release of α-amino group | N/A | nih.gov |

| Fmoc Protection | Fmoc-OSu, Na₂CO₃, dioxane/water | α-amino group protection | 78–82% yield | nih.gov |

| Purification | RP-HPLC (acetonitrile/water gradient) | Isolation of pure product | >95% purity |

Microwave-Assisted Synthesis from Fmoc-Lys-OH

Mechanism of Microwave-Enhanced Conjugation to ε-Amino Group

In the microwave-assisted synthesis, Fmoc-Lys-OH is typically dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) nih.gov. The ε-amino group of Fmoc-Lys-OH is then directly conjugated with 5-FAM using carbodiimide chemistry (e.g., EDC/NHS) under microwave irradiation. The microwave energy efficiently heats the reaction mixture, promoting rapid activation of the 5-FAM carboxyl group and subsequent coupling to the ε-amino group. This process can be completed in significantly shorter times, often within minutes (e.g., 10–15 minutes) at moderate temperatures (e.g., 45–60°C) nih.govresearchgate.netnih.govbiotage.co.jp.

The Fmoc protecting group on the α-amino group remains stable under these mild microwave conditions, ensuring its integrity throughout the conjugation process. This approach bypasses the need for a separate copper complexation and deprotection step, streamlining the synthesis. Microwave-assisted synthesis has been reported to achieve high yields, often in the range of 85–90%, with purity levels exceeding 97% nih.gov. This method is favored for its efficiency, speed, and cost-effectiveness, particularly for high-throughput applications.

Table 2: Typical Reaction Conditions and Outcomes for Microwave-Assisted Synthesis

| Step | Reagents/Conditions | Purpose | Typical Yield/Purity (approx.) | References |

| 5-FAM Conjugation | Fmoc-Lys-OH, 5-FAM, EDC, NHS, DMF (or DMSO) | ε-amino group labeling via microwave | 85–90% yield, >97% purity | nih.govnih.gov |

| Reaction Time | Microwave irradiation at 45–60°C | Accelerated coupling | 10–15 minutes | nih.gov |

| Purification | RP-HPLC (acetonitrile/water gradient) | Isolation of pure product | N/A |

Compound List

Comparison of Reaction Kinetics and Efficiency with Traditional Methods

The synthesis of this compound typically involves the protection of the α-amino group of lysine with the 9-fluorenylmethoxycarbonyl (Fmoc) group and the conjugation of the 5-FAM moiety to the ε-amino group of the lysine side chain. Two primary synthetic routes have been well-documented: a copper complexation method and microwave-assisted synthesis.

The copper complexation method involves protecting the α-amino group of lysine with a copper complex before conjugating 5-FAM to the ε-amino group. This method is noted for its robustness and suitability for large-scale production, ensuring high regioselectivity and compatibility with standard solid-phase peptide synthesis (SPPS) protocols nih.gov. Research by Tokmina-Roszyk et al. reported yields of 78–82% with purities exceeding 95% after purification via RP-HPLC using this approach nih.gov.

In contrast, microwave-assisted synthesis offers a faster and more efficient alternative, particularly for research settings. This method accelerates coupling reactions, often reducing reaction times from hours to minutes nih.gov. Studies indicate that microwave-assisted synthesis can achieve comparable purity (e.g., >97%) to traditional methods while consuming fewer reagents, making it cost-effective for high-throughput applications . For instance, optimizing parameters such as temperature (50–60°C) and irradiation time (10–15 minutes) in solvents like DMF/DMSO with EDC/NHS catalysis can significantly enhance reaction efficiency .

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Copper Complexation Method | Microwave-Assisted Synthesis |

| Reaction Time | Hours (e.g., overnight) | Minutes (e.g., 10–15 min) |

| Typical Yield | 78–82% nih.gov | 85–90% |

| Typical Purity | >95% nih.gov | >97% |

| Reagent Consumption | Standard | Reduced |

| Scalability | Preferred for industrial scale | Ideal for research settings |

| Equipment Requirements | Robust, lower equipment requirements | Faster, reduced solvent consumption |

| Key Challenges | Removal of copper residues | Potential for side reactions if not optimized |

Impact on Product Purity and Reagent Consumption

Microwave-assisted synthesis, on the other hand, has demonstrated the ability to achieve high purity (e.g., >97%) while simultaneously reducing reagent consumption . This is attributed to the accelerated reaction kinetics, which can minimize the formation of by-products and degradation products that might arise from prolonged exposure to reaction conditions. For example, optimizing parameters like temperature and irradiation time is crucial to balance reaction completion with the avoidance of side reactions . The efficiency gain in microwave synthesis often translates to a more cost-effective process, especially for applications requiring larger quantities of the building block.

Comparative Analysis of Synthetic Routes

A comparative analysis of synthetic routes for this compound highlights that both the copper complexation and microwave-assisted methods are capable of producing the compound with high purity nih.gov. The decision between these routes often depends on the specific requirements of the application, such as the scale of production, available laboratory infrastructure, and the need for speed versus cost-effectiveness.

The copper complexation route is favored for its established robustness and suitability for industrial-scale synthesis, requiring fewer specialized equipment compared to some advanced techniques . Conversely, microwave-assisted synthesis excels in research environments where rapid synthesis and reduced solvent usage are paramount . Both methods allow for the convenient production of a very pure final product at a reasonable cost nih.gov.

Scalability and Industrial Production Considerations

For industrial production, the copper complexation method is often preferred due to its inherent robustness and lower equipment requirements . This method has been adapted for large-scale synthesis, ensuring consistent product quality. While specific patents focused on related Fmoc-lysine derivatives, such as Fmoc-Lys(Mtt)-OH, offer insights into scalable synthesis strategies, adaptations for this compound would involve similar optimizations, including careful control of saponification conditions to prevent fluorophore hydrolysis . Industrial protocols typically aim for yields exceeding 80% with purity levels of 99% or higher, often employing standard work-up procedures like extraction with ethyl acetate (B1210297) and drying with sodium sulfate (B86663) .

Suitability for High-Throughput Applications

Microwave-assisted synthesis is particularly well-suited for high-throughput applications due to its speed and efficiency . The reduced reaction times and lower reagent consumption make it an attractive option for synthesizing libraries of peptides or for rapid screening processes. By optimizing parameters such as temperature, irradiation time, solvent, and catalyst (e.g., EDC/NHS), high purity (>97%) can be achieved, making it cost-effective for high-throughput needs . The ability to rapidly produce high-quality this compound facilitates its integration into automated solid-phase peptide synthesis (SPPS) workflows.

Challenges in Avoiding Fluorophore Degradation and By-product Formation

A significant challenge in the synthesis of this compound is preventing the degradation of the 5-FAM fluorophore and minimizing the formation of unwanted by-products. The 5-FAM moiety can be sensitive to harsh reaction conditions, including prolonged exposure to heat or extreme pH levels .

In the copper complexation method, a critical challenge is the complete removal of copper residues, which can interfere with downstream applications if not adequately eliminated . By-products such as di-labeled lysine or incompletely Fmoc-protected species can also arise, necessitating rigorous purification steps .

During microwave-assisted synthesis, while faster, improper optimization of parameters like temperature and irradiation time can still lead to side reactions or partial degradation of the fluorophore or Fmoc group . For example, extended reaction times in certain conditions could result in deacetylation of phenolic hydroxyl groups or Fmoc deprotection ed.ac.uk. Therefore, careful control over reaction conditions is essential to maintain the integrity of both the Fmoc group and the 5-FAM fluorophore, ensuring high purity and yield.

Analytical Techniques for Purity Assessment

Ensuring the purity and integrity of this compound is paramount for its successful use in peptide synthesis. Several analytical techniques are routinely employed for quality control.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing purity. It allows for the separation of the desired product from unreacted starting materials, intermediates, and by-products. Analytical gradients, typically ranging from 2% to 98% B (where B is acetonitrile (B52724) with 0.1% TFA) over 20–30 minutes, are used to resolve and quantify the components nih.gov. High purity is often defined as >95% or >97% by RP-HPLC, depending on the specific synthetic route and purification efficiency nih.gov.

Mass Spectrometry (MS) , particularly MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry), is crucial for confirming the molecular weight of the synthesized this compound, thereby verifying its identity nih.govtechnologynetworks.com. This technique helps to confirm the presence of the correct mass for the Fmoc-protected, FAM-labeled lysine residue.

Other techniques may include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and elemental analysis, though RP-HPLC and MS are typically the workhorses for routine purity assessment and identity confirmation in peptide synthesis laboratories.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Primary Use | Typical Findings for this compound |

| RP-HPLC | Purity determination, separation of impurities | Purity >95% (by area percentage) is commonly reported; separation of unreacted starting materials, di-labeled species, and degradation products. |

| Mass Spectrometry (MALDI-TOF MS) | Molecular weight confirmation, identity verification | Detection of the correct molecular ion peak (e.g., ~727.45 Da for Fmoc-Lys(5-FAM), theoretical ~726.6 Da) nih.gov. |

| NMR Spectroscopy | Structural elucidation, confirmation of functional groups | Provides detailed structural information, confirming the presence of Fmoc and 5-FAM moieties and their attachment to lysine. |

Compound List:

this compound

5-carboxyfluorescein (B1664652) (5-FAM)

9-fluorenylmethoxycarbonyl (Fmoc)

Fmoc-Lys-OH

Fmoc-Lys(Mtt)-OH

Fmoc-Lys(Dde)-OH

Fmoc-Lys(ivDde)-OH

Fmoc-Lys(ivDmb)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Lys(5-FAM)-resin

Fmoc-Lys[5-FAM(trt)]-Rink Amide resin

Fmoc-Lys(5-FAM)-Rink Amide resin

Fmoc-Lys(Dabcyl)

(7-methoxycoumarin-4-yl)-acetyl (Mca)

2,4-dinitrophenyl (Dnp)

HiLyte Fluor 488

Dabcyl

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols

Standard Fmoc-Based SPPS Protocols for this compound Incorporation

The incorporation of this compound into standard Fmoc-based SPPS follows the general principles of Fmoc chemistry, with specific considerations for the modified lysine residue. The process typically involves sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

The coupling of this compound is generally achieved using standard peptide coupling reagents. Common activating agents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in combination with additives such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure, or pre-activated ester reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). These reagents activate the C-terminal carboxyl group of this compound, enabling its nucleophilic attack by the free N-terminus of the peptide chain on the resin.

Manual coupling steps may require extended reaction times, potentially up to 17 hours, to ensure complete incorporation, especially for sterically hindered sequences or modified amino acids . Microwave-assisted synthesis, however, can significantly accelerate these coupling reactions, often achieving high purity (>90%) and reducing reaction times .

The Fmoc protecting group on the alpha-amino nitrogen is removed between coupling steps using a secondary amine, typically a 20-50% solution of piperidine in N,N-dimethylformamide (DMF). This deprotection step liberates the N-terminus for the subsequent amino acid coupling. The stability of the 5-FAM moiety under these standard Fmoc deprotection conditions is generally good, allowing for its retention throughout the synthesis .

Automated SPPS for this compound Containing Peptides

Automated SPPS platforms are widely employed for the efficient synthesis of peptides, including those incorporating modified amino acids like this compound. These synthesizers precisely control the delivery of reagents, reaction times, and washing steps, streamlining the process.

When integrating this compound into automated syntheses, standard protocols can often be used with minor adjustments. The automated cycles typically involve:

Fmoc Deprotection: Treatment with piperidine in DMF.

Washing: Removal of reagents and by-products with DMF.

Amino Acid Coupling: Activation and addition of the Fmoc-protected amino acid (including this compound) using pre-programmed coupling reagents and reaction times.

Washing: Removal of excess reagents and by-products.

Microwave-assisted automated synthesizers can further enhance the efficiency of incorporating this compound by reducing coupling times and improving completion rates, leading to higher purity peptides . The successful use of this compound in automated SPPS has been demonstrated in the construction of triple-helical peptide (THP) substrates for enzyme activity assays .

Strategies for Site-Specific Labeling within Peptide Sequences

This compound is a key building block for achieving site-specific fluorescent labeling within a peptide sequence. By strategically placing this modified lysine residue at a desired position during SPPS, researchers can ensure that the 5-FAM fluorophore is precisely located within the final peptide. This approach offers significant advantages over post-synthetic labeling, which can sometimes lead to mixtures of labeled and unlabeled peptides or labeling at unintended sites.

The use of this compound as a pre-synthesized building block allows for the direct incorporation of the fluorescent label during peptide chain elongation. This method is highly efficient and ensures that the label is covalently attached to the lysine side chain via the epsilon-amino group, with the alpha-amino group protected by Fmoc for standard SPPS coupling. This strategy is particularly valuable for constructing FRET-based peptide substrates, where the precise positioning of a donor fluorophore (like 5-FAM) and an acceptor quencher is critical for accurate signal transduction .

Considerations for C-Terminal and Internal Labeling

The placement of this compound at either the C-terminus or internally within a peptide sequence can influence synthesis and peptide properties.

C-Terminal Labeling: Incorporating this compound as the first amino acid attached to the resin (if using a C-terminal labeling strategy that starts with a modified lysine) or as the very last residue added to a peptide synthesized on a resin with a free C-terminus, can be straightforward. However, if the goal is to have the FAM label at the absolute C-terminus of a peptide synthesized on a standard resin (like Rink amide), it would typically be incorporated as the penultimate residue before the final amide formation or cleavage. When used as the first residue on a resin, its coupling efficiency to the resin itself is a consideration.

Minimizing Undesired Fmoc Deprotection by Lysine ε-Amino Function

While the epsilon-amino group of lysine is protected by the 5-FAM moiety in this compound, the general concern in SPPS regarding lysine side chains is their potential to interfere with the alpha-amino group's Fmoc deprotection. In the case of this compound, the epsilon-amino group is already derivatized. However, the electronic environment or potential reactivity of the epsilon-amino group, even when linked to FAM, might theoretically influence the stability of the alpha-amino Fmoc group under piperidine treatment.

Research indicates that the 5-FAM moiety is generally stable under standard piperidine treatment used for Fmoc deprotection . Therefore, direct interference of the epsilon-amino function (as FAM-lysine) with alpha-Fmoc deprotection is not a primary concern for this specific building block. The primary consideration is ensuring complete coupling of this compound and maintaining the integrity of the FAM fluorophore throughout the synthesis and cleavage steps. If any side reactions were to occur, they might involve the FAM group itself under harsh conditions, rather than affecting the alpha-Fmoc deprotection. However, standard Fmoc/tBu SPPS protocols are well-established to be compatible with this residue.

Applications of Fmoc Lys 5 Fam Oh in Peptide and Protein Research

Protease Activity Assays and Enzyme Kinetics

Advantages over Conventional Fluorophore/Quencher Combinations (e.g., Mca/Dnp, Edans/Dabcyl)

Fmoc-Lys(5-FAM)-OH, by enabling the incorporation of the 5-FAM fluorophore, provides significant advantages over older fluorophore/quencher pairs such as Mca/Dnp and Edans/Dabcyl. A key benefit is 5-FAM's superior photophysical properties, including a substantially higher extinction coefficient. This translates to increased brightness and sensitivity, allowing for the detection of analytes at lower concentrations. Specifically, 5-FAM exhibits an extinction coefficient that is approximately 13-fold higher than Edans and 4-fold higher than Mca, leading to improved assay sensitivity and reduced working concentrations. nih.govanaspec.com Furthermore, the longer excitation and emission wavelengths of 5-FAM (typically around 490 nm and 520 nm, respectively) compared to Mca (328 nm / 393 nm) and Edans (336 nm / 470 nm) are advantageous as they minimize interference from autofluorescence commonly found in biological samples. nih.govanaspec.com101.200.202thomasnet.com These enhanced characteristics have been demonstrated in applications like protease activity assays, where 5-FAM/Dabcyl-based substrates have shown faster hydrolysis rates and greater sensitivity when tested against enzymes such as matrix metalloproteinases (MMPs), outperforming Mca/Dnp counterparts. nih.govpeptide.comnih.gov

Bioconjugation Strategies for Advanced Molecular Probes

This compound is a fundamental component in the synthesis of advanced molecular probes, facilitating the creation of peptides with tailored fluorescent properties for diverse biological investigations.

Site-Specific Labeling of Peptides and Proteins

The design of this compound is optimized for site-specific labeling. As an N-α-Fmoc protected amino acid, it can be readily integrated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govpeptide.comnih.gov The 5-FAM fluorophore is covalently attached to the ε-amino group of the lysine (B10760008) side chain, ensuring that the fluorescent label is precisely positioned at a chosen lysine residue within the peptide structure. This "in-sequence" labeling approach is highly advantageous as it eliminates the need for complex post-synthesis labeling procedures, which can often lead to heterogeneous labeling and require extensive purification. nih.gov

Development of Fluorescent Peptides for Biological Studies

Peptides synthesized with this compound serve as critical tools in numerous biological studies. A primary application is in the development of Fluorescence Resonance Energy Transfer (FRET) based substrates, particularly for monitoring protease activity, such as that of matrix metalloproteinases (MMPs). nih.govpeptide.com In these FRET assays, the cleavage of the peptide substrate by the target enzyme results in a measurable change in fluorescence, enabling the continuous tracking of enzyme kinetics and the screening of potential inhibitors. nih.govpeptide.comulab360.comaatbio.comaatbio.com Beyond enzyme assays, FAM-labeled peptides are utilized for tracking peptide localization within cells, investigating peptide-receptor interactions, and in drug discovery screening processes. ulab360.com Their fluorescent nature also makes them suitable for cellular imaging, allowing researchers to visualize and quantify peptide uptake and distribution using techniques like confocal microscopy. nih.govrsc.orgnih.gov

Conjugation to Nanocarriers and Dendrimers

This compound is also instrumental in the construction of sophisticated nanocarriers and dendrimers, enhancing their utility in targeted delivery and imaging applications. It has been employed as a fluorescent tag during the synthesis of PEGtide dendrons, where it is sequentially coupled to resin-bound intermediates as part of the dendrimer architecture. nih.govnih.gov These FAM-labeled dendrimers can then be functionalized with specific targeting ligands, such as mannose residues for targeting macrophages, allowing for the study of their cellular uptake and biodistribution. nih.govnih.gov The presence of the 5-FAM label provides a means to visualize and track these nanocarrier systems within biological environments, supporting their development for advanced drug delivery and diagnostic purposes. nih.govnih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org

Influence on Peptide Conformation and Stability

The incorporation of bulky moieties like the 5-FAM fluorophore can potentially influence the conformational integrity and stability of peptides. Circular Dichroism (CD) spectroscopy is a principal technique employed to investigate these structural impacts. nih.govpeptide.comnih.govrsc.orgrsc.orgresearchgate.net

Circular Dichroism Spectroscopy for Structural Analysis (e.g., Triple-Helical Peptide Stability)

Research utilizing this compound has leveraged CD spectroscopy to assess the effects of fluorophore-quencher pairs on peptide conformation, particularly in the context of triple-helical peptides (THPs). nih.govpeptide.comnih.gov For instance, comparative studies of FRET substrates incorporating the 5-FAM/Dabcyl pair against those using Mca/Dnp have indicated that the 5-FAM/Dabcyl combination can lead to a slightly destabilized triple-helix. This effect is often quantified by a reduction in the melting temperature (Tm) of approximately 2–3°C. nih.govpeptide.comnih.gov While such modifications may subtly alter peptide structure, they are frequently associated with improved functional attributes, such as enhanced enzymatic hydrolysis rates. nih.govpeptide.comnih.gov CD spectroscopy, by analyzing the differential absorption of left and right circularly polarized light, provides critical data on the secondary structural elements (e.g., α-helix, β-sheet, random coil) of peptides, enabling researchers to quantify conformational changes induced by labeling. rsc.orgrsc.orgresearchgate.net

Data Tables

Table 1: Comparison of Fluorophore Properties in FRET Assays

| Fluorophore | Excitation/Emission (nm) | Relative Extinction Coefficient | Sensitivity Advantage | Primary Quencher Pairs | References |

| 5-FAM | 490 / 520 | High (13x Edans, 4x Mca) | Higher sensitivity, lower working concentrations, reduced background nih.govanaspec.com101.200.202thomasnet.com | Dabcyl, QXL™520 nih.govanaspec.com101.200.202 | nih.govanaspec.com101.200.202thomasnet.com |

| Mca | 328 / 393 | Lower | Shorter wavelengths nih.govanaspec.com101.200.202 | Dnp nih.gov101.200.202sigmaaldrich.com | nih.gov101.200.202sigmaaldrich.com |

| Edans | 336 / 470 | Lower | Shorter wavelengths nih.govanaspec.com101.200.202 | Dabcyl nih.gov101.200.202sigmaaldrich.com | nih.gov101.200.202sigmaaldrich.com |

Table 2: Influence of FAM/Dabcyl Labeling on Triple-Helical Peptide Stability

| Fluorophore/Quencher Pair | Impact on Triple-Helix Stability | Melting Temperature (Tm) Change | Associated Functional Benefit | References |

| 5-FAM / Dabcyl | Slightly destabilized | ~2–3°C reduction | Faster hydrolysis rates, greater sensitivity nih.govpeptide.comnih.gov | nih.govpeptide.comnih.gov |

| Mca / Dnp | (Baseline for comparison) | N/A | (Baseline for comparison) | nih.govpeptide.comnih.gov |

Impact of Fluorophore Incorporation on Peptide Secondary Structure

The integration of fluorescent moieties, such as 5-carboxyfluorescein (B1664652) (5-FAM) linked via this compound, into peptide sequences can influence their secondary structural characteristics. Circular Dichroism (CD) spectroscopy is a primary analytical technique employed to assess these structural alterations. Far-ultraviolet (UV) CD spectra, typically measured between 180 and 260 nm, provide insights into the peptide's secondary structure by analyzing the absorption patterns related to peptide bonds, revealing the presence and proportion of structures like alpha-helices, beta-sheets, or random coil conformations units.itresearchgate.net.

In other investigations, comparative studies involving different fluorescent labels have suggested that peptides labeled with 5-FAM exhibit comparable propensities for helical formation to those labeled with other common fluorophores, such as FITC, when exposed to structure-inducing agents like trifluoroethanol (TFE) nih.gov. These findings imply that in certain contexts, the fluorophore may not fundamentally inhibit or alter the nature of induced secondary structure changes but rather becomes an integral part of the modified conformation. The precise influence of fluorophore labeling on secondary structure can be sequence-dependent and is also influenced by the specific location of the fluorophore within the peptide chain.

Data Table: Impact of 5-FAM/Dabcyl Labeling on Peptide Thermal Stability

| Peptide | Tm (°C) | Notes | Source |

| fTHP-15 (unlabeled) | 51 | Control peptide | nih.gov |

| fTHP-15(5-Fam/Dabcyl) | 42 | Triple-helical peptide substrate with 5-FAM and Dabcyl labeling at Lys | nih.gov |

The data presented above highlights that the incorporation of the 5-FAM/Dabcyl moiety can lead to a reduction in the thermal stability of the peptide structure.

Cellular and Molecular Biological Investigations

Applications in Molecular Imaging and Biosensing

Fmoc-Lys(5-FAM)-OH in the Design of Novel Biosensors (e.g., Enzyme-Based Optical Biosensors)

This compound is a cornerstone in the synthesis of Fluorescence Resonance Energy Transfer (FRET)-based peptide substrates, which are widely utilized for protease activity assays peptide.comnih.gov. In these assays, the 5-FAM moiety acts as a donor fluorophore, paired with a suitable quencher (e.g., Dabcyl). Upon enzymatic cleavage of the peptide substrate by a target protease, the FRET pair is separated, leading to a measurable increase in fluorescence emission peptide.comnih.gov. This principle underpins the development of optical biosensors designed to detect and quantify protease activity in real-time. The 5-FAM fluorophore offers advantages such as a high extinction coefficient, enabling more sensitive detection compared to other dyes like Edans or Mca nih.gov. FRET substrates incorporating the 5-FAM/Dabcyl combination have demonstrated superior performance, exhibiting faster hydrolysis rates and greater sensitivity for specific matrix metalloproteinases (MMPs), such as MMP-1 and MMP-13, relative to substrates using the Mca/Dnp pair peptide.comnih.gov. This enhanced sensitivity makes them critical tools for understanding protease function in various biological contexts, including drug discovery and diagnostics mdpi.com.

Utilization in Single-Molecule FRET and Correlation Spectroscopy

Beyond bulk assays, this compound is integral to single-molecule biophysics, particularly in Förster Resonance Energy Transfer (FRET) studies aatbio.comuni-muenchen.de. By labeling peptides with 5-FAM and a corresponding quencher, researchers can investigate molecular dynamics, protein-ligand interactions, complex formation, and conformational changes at the single-molecule level. These studies provide granular insights into biological mechanisms that are often masked in ensemble measurements. Furthermore, peptides incorporating this labeled lysine (B10760008) residue can be analyzed using Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Cross-Correlation Spectroscopy (FCCS) aatbio.comuni-muenchen.de. These techniques offer detailed information about the diffusion characteristics of molecules and their interactions in solution, contributing to a deeper understanding of biochemical processes.

Flow Cytometry Applications for Cellular Uptake Quantification

The ability to attach the fluorescent 5-FAM tag via this compound makes it highly valuable for quantitative analysis of cellular uptake using flow cytometry fu-berlin.detandfonline.comrsc.orgacs.orgresearchgate.net. When incorporated into peptides, nanoparticles, or other delivery vehicles, the resulting FAM-labeled constructs can be readily detected and quantified within cell populations. Flow cytometry allows for the measurement of mean fluorescence intensity (MFI) across thousands of individual cells, providing robust quantitative data on the efficiency and kinetics of cellular internalization rsc.orgacs.org. Studies have employed this technique to track the time-dependent uptake of FAM-labeled peptides, revealing patterns of internalization over various incubation periods acs.org. Moreover, flow cytometry has been used to compare the cellular internalization efficacy of different peptide sequences, highlighting how structural modifications can significantly impact uptake efficiency researchgate.net.

Confocal Microscopy for Intracellular Distribution Studies

Confocal microscopy, when used with molecules labeled with 5-FAM derived from this compound, provides high-resolution visualization of intracellular localization and distribution fu-berlin.detandfonline.combiorxiv.orgnih.govacs.org. This technique allows researchers to pinpoint precisely where in the cell a labeled peptide, nanoparticle, or probe accumulates. By co-labeling cells with organelle-specific markers, confocal microscopy can further reveal the colocalization of these constructs with specific cellular compartments, such as lysosomes biorxiv.orgnih.gov. This capability is crucial for understanding the trafficking pathways and intracellular fate of therapeutic agents or research probes, as demonstrated in studies tracking dendron uptake in macrophages nih.gov or nanocarrier colocalization with lysosomes in cancer cells biorxiv.org.

Investigating Biochemical Pathways and Cell Signaling

The applications of this compound extend to the fundamental study of biochemical pathways and their influence on cellular functions.

This compound is instrumental in the study of proteolytic pathways, primarily through its role in FRET-based assays for monitoring protease activity peptide.comnih.gov. Proteases are central players in numerous cellular processes, including protein degradation, signal transduction, cell cycle regulation, and extracellular matrix remodeling. By enabling sensitive and quantitative measurement of specific protease activities, this compound-derived peptide substrates provide critical insights into the dynamics and regulation of these pathways. The enzymatic cleavage of these substrates can trigger downstream signaling events, thereby influencing a wide range of cellular processes, from cell migration to apoptosis .

The activity of proteases, which can be effectively monitored using this compound labeled peptides, is deeply intertwined with cell signaling pathways that ultimately govern gene expression . Proteases are involved in the activation, inactivation, or processing of key signaling molecules and transcription factors. Consequently, changes in protease activity can directly modulate signaling cascades, leading to altered patterns of gene expression. By facilitating the study of protease function, this compound indirectly contributes to unraveling the complex mechanisms by which cellular signaling pathways influence gene expression regulation.

Data Tables

To illustrate the practical utility and comparative performance of this compound in research applications, the following data tables are presented.

Table 1: Comparison of FRET Peptide Substrates for Matrix Metalloproteinase (MMP) Activity

This table highlights the performance differences between FRET substrates utilizing the 5-FAM/Dabcyl pair (enabled by this compound) and the Mca/Dnp pair for MMP activity assays.

| Fluorophore/Quencher Pair | Triple-Helix Stability | Hydrolysis Rate (MMP-1) | Hydrolysis Rate (MMP-13) | Sensitivity | Source(s) |

| 5-FAM/Dabcyl | Slightly Destabilized | Faster | Faster | Greater | peptide.comnih.gov |

| Mca/Dnp | More Stable | Slower | Slower | Lower | peptide.comnih.gov |

Table 2: Example Stock Solution Preparation for this compound in DMF

This table provides guidance on preparing stock solutions of this compound, a common practice in peptide synthesis and biochemical assays. The volumes are calculated for achieving specific molar concentrations from given masses of the compound.

| Mass of this compound | Target Concentration | Volume of DMF Needed |

| 1 mg | 1 mM | 2.7142 mL |

| 5 mg | 1 mM | 13.5711 mL |

| 10 mg | 1 mM | 27.1422 mL |

| 1 mg | 5 mM | 0.5428 mL |

| 5 mg | 5 mM | 2.7142 mL |

| 10 mg | 5 mM | 5.4284 mL |

| 1 mg | 10 mM | 0.2714 mL |

| 5 mg | 10 mM | 1.3571 mL |

| 10 mg | 10 mM | 2.7142 mL |

Note: Volumes are approximate and intended for preparing stock solutions. Appropriate experimental buffers should be used for experimental procedures. aatbio.com

Compound List

this compound

5-Carboxyfluorescein (B1664652) (5-FAM)

Dabcyl

Matrix Metalloproteinases (MMPs)

Mca (7-methoxycoumarin)

Dnp (2,4-dinitrophenyl)

Advanced Research Avenues and Future Directions

Considerations for in vivo Applications and Biodistribution Studies

Fmoc-Lys(5-FAM)-OH is a specialized amino acid derivative that plays a critical role in the synthesis of fluorescently labeled peptides. Its primary utility in in vivo applications lies in its ability to introduce a 5-carboxyfluorescein (B1664652) (FAM) fluorophore into peptide sequences. These FAM-labeled peptides are invaluable tools for preclinical research, enabling the tracking and visualization of peptide behavior within living biological systems. Biodistribution studies utilizing such peptides aim to elucidate their pharmacokinetic profiles, tissue localization, clearance mechanisms, and potential for targeted delivery to specific organs or disease sites.

Biodistribution and Localization Patterns

Research employing peptides synthesized with this compound, or analogous FAM-labeled lysine (B10760008) derivatives, has demonstrated a range of biodistribution patterns. These patterns are inherently dependent on the specific peptide sequence, its physicochemical properties, and the biological context of the study. The FAM label allows for the detection and quantification of the peptide's presence in various tissues and organs over time, providing critical insights into its in vivo fate.

Studies have shown that FAM-labeled peptides can exhibit targeted accumulation in specific tissues. For instance, peptides designed to target gliomas have demonstrated significant uptake within tumor tissues, with minimal distribution into adjacent healthy brain tissue one hour after administration. This targeted accumulation often results in a favorable tumor-to-background fluorescence ratio, suggesting potential for diagnostic or therapeutic applications. plos.org

Conversely, other studies indicate that some fluorescently labeled peptides may remain primarily within the vascular system shortly after administration, potentially adhering to lipoproteins or microvesicles. In such cases, diffusion into surrounding tissues might be limited within the initial hours post-injection. frontiersin.org Furthermore, fluorescence signals have been detected in organs such as the liver, intestines, and kidneys, which can indicate clearance pathways or non-specific accumulation, depending on the peptide's design. nih.gov

The temporal aspect of biodistribution is also a key consideration. Peak fluorescence intensity or accumulation in target sites can occur within minutes to a few hours post-administration, highlighting the dynamic nature of peptide distribution in vivo. plos.orgjove.com Renal excretion has been identified as a significant clearance route for certain peptide conjugates. thno.org

The following table summarizes representative findings from studies that have utilized FAM-labeled peptides, illustrating the diverse biodistribution outcomes observed:

| Peptide Example/Type | Fluorophore Label | Administration Route | Primary Target/Model | Key Biodistribution Findings | Time Point(s) | References |

| Glioma-targeting peptide (tLyP-1) | FAM | Intravenous | Glioblastoma xenograft (mouse) | Accumulation in glioma tumors; minimal uptake in normal brain tissue. High tumor/brain fluorescence ratio. | 1 hour | plos.org |

| Anti-cancer peptide | FAM | Intravenous injection | Zebrafish embryos | Remained in bloodstream; adhered to lipoproteins/microvesicles; limited diffusion into tissues. | 3 hours | frontiersin.org |

| Hyaluronan-binding peptide (IP3) | FAM | Intraperitoneal | Peritoneal carcinomatosis (mouse) | Robust FAM signal in discrete tumor areas; minimal background in non-tumor tissues. | 4 hours | nih.gov |

| Ocular targeting peptide (Nuc1) | FAM | Intravitreal | Retinal cells (mouse) | Localized to all retinal layers; facilitated associated protein penetration into retinal cells, abundant in ONL. | Not specified (rapid uptake implied) | google.com |

| General FAM-labeled peptides | FAM | Various (e.g., IV, IP) | Various animal models | Variable distribution; potential accumulation in liver, intestines, kidneys; some show tumor targeting. | Varies (e.g., 1h, 4h) | nih.govnanbiosis.es |

This compound is instrumental in creating fluorescent peptide probes that are essential for understanding peptide pharmacokinetics and biodistribution in vivo. The data generated from these studies informs the design of more effective peptide-based therapeutics and diagnostic agents by revealing tissue tropism, clearance rates, and potential off-target accumulation.

Compound List:

this compound

Q & A

Basic: What is the standard protocol for incorporating Fmoc-Lys(5-FAM)-OH into peptide sequences during solid-phase synthesis?

This compound is typically introduced via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:

- Resin Preparation : Use NovaPEG Rink amide resin or similar supports pre-swollen in DMF.

- Coupling Conditions : Activate this compound with coupling reagents (e.g., HCTU/DIPEA) under microwave-assisted synthesis (e.g., Liberty CEM synthesizer). Manual coupling may require extended reaction times (e.g., 17 hours) to ensure complete incorporation .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF.

- Purification : Post-cleavage (using TFA cocktails), purify via RP-HPLC (e.g., Agilent 1260 Infinity) with C18 columns and gradients (e.g., 20–40% acetonitrile/water) .

Basic: How can the purity and structural integrity of peptides containing this compound be validated?

- Analytical HPLC : Use C18 columns with 2–98% acetonitrile gradients to assess purity (>95% recommended) .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS .

- CD Spectroscopy : Verify secondary structures (e.g., α-helices or β-sheets) by measuring ellipticity at 190–250 nm .

Advanced: How can researchers optimize fluorescence intensity when using this compound in FRET-based assays?

- Fluorophore Selection : 5-FAM’s high extinction coefficient (ε ≈ 68,000 M⁻¹cm⁻¹) and emission at 520 nm reduce background interference compared to shorter-wavelength dyes like Edans .

- Quencher Pairing : Use Dabcyl as a quencher (commercially available as Fmoc-Lys(Dabcyl)-OH) for efficient energy transfer.

- Substrate Design : Position 5-FAM and quencher on opposite ends of protease cleavage sites (e.g., MMP substrates) to maximize signal-to-noise ratios .

- Concentration Optimization : Test peptide concentrations between 1–10 µM to balance sensitivity and cost in high-throughput screens .

Advanced: What strategies resolve low coupling efficiency of this compound in automated synthesizers?

- Extended Coupling Times : Increase reaction duration (e.g., 600 seconds vs. standard 300 seconds) to accommodate steric hindrance from the 5-FAM group .

- Microwave Assistance : Use microwave irradiation (e.g., 50°C, 25 W) to enhance reaction kinetics .

- Alternative Activators : Replace HCTU with HATU or OxymaPure for improved activation of bulky amino acids .

Advanced: How do environmental factors (pH, temperature) affect the stability of 5-FAM-labeled peptides?

- pH Sensitivity : 5-FAM fluorescence is quenched at acidic pH (<5). Buffer systems like PBS (pH 7.4) or Tris-HCl (pH 8.0) are optimal .

- Thermal Stability : Store peptides at –20°C in lyophilized form. Avoid repeated freeze-thaw cycles to prevent dye degradation .

- Light Exposure : Protect from prolonged UV/visible light to minimize photobleaching .

Advanced: What are common pitfalls in quantifying enzymatic activity using 5-FAM-labeled peptides, and how can they be mitigated?

- Inner Filter Effect : High peptide concentrations (>50 µM) absorb excitation light. Use dilution or microvolume cuvettes to minimize .

- Nonspecific Cleavage : Validate substrate specificity with enzyme inhibitors (e.g., AEBSF for serine proteases) .

- Data Normalization : Include control peptides without cleavage sites to account for background fluorescence .

Methodological: How can this compound be integrated into branched or cyclic peptide architectures?

- Orthogonal Protection : Use Alloc or Mmt protecting groups on lysine’s ε-amino group to enable selective deprotection (e.g., Pd(0)/PhSiH₃ for Alloc) after 5-FAM incorporation .

- Cyclization : Employ click chemistry (e.g., CuAAC with azide-functionalized residues) post-synthesis to form stable macrocycles .

Methodological: What analytical techniques are critical for characterizing 5-FAM’s spatial orientation in peptide conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.